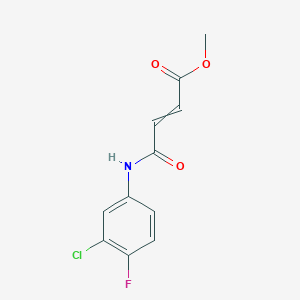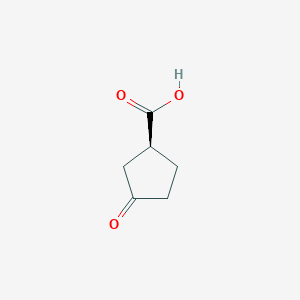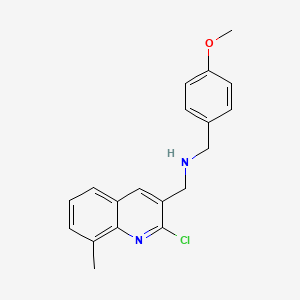![molecular formula C8H8F3N3S B1299966 4-[3-(Trifluorométhyl)phényl]-3-thiosemicarbazide CAS No. 20069-30-1](/img/structure/B1299966.png)
4-[3-(Trifluorométhyl)phényl]-3-thiosemicarbazide
Vue d'ensemble
Description
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H8F3N3S and its molecular weight is 235.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé sert de bloc de construction important dans la synthèse organique. Sa structure unique permet la création d'une large gamme de dérivés, qui peuvent être utilisés pour synthétiser de nouvelles molécules organiques. La présence à la fois de groupes fonctionnels amine et thiol en fait un réactif polyvalent pour la construction d'échafaudages complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques .
Recherche Pharmaceutique
En recherche pharmaceutique, le composé est utilisé pour la synthèse d'agents thérapeutiques potentiels. Ses caractéristiques structurelles sont propices à la formation de composés ayant une activité biologique, tels que des inhibiteurs enzymatiques ou des modulateurs de récepteurs. Les chercheurs explorent son utilisation dans la création de nouveaux médicaments qui pourraient offrir des options de traitement pour diverses maladies .
Chimie Agricole
Le groupe trifluorométhyle dans ce composé présente un intérêt particulier dans le développement d'agrochimiques. Il peut être utilisé pour concevoir de nouveaux pesticides et herbicides avec une activité et une stabilité améliorées. La capacité du composé à former des dérivés stables et biologiquement actifs en fait un élément précieux pour la création de substances qui protègent les cultures contre les ravageurs et les maladies .
Science des Matériaux
En science des matériaux, les dérivés du composé peuvent être utilisés pour modifier les propriétés de surface des matériaux. Par exemple, il peut être incorporé dans des polymères pour créer des matériaux ayant des caractéristiques spécifiques, telles qu'une résistance accrue à la dégradation ou une résistance mécanique améliorée .
Chimie Analytique
Ce composé peut être utilisé comme précurseur pour la synthèse de réactifs analytiques. Ces réactifs sont utilisés dans diverses techniques analytiques, telles que la chromatographie ou la spectroscopie, pour détecter ou quantifier d'autres substances. Ses dérivés peuvent agir comme chromophores ou fluorophores, améliorant la sensibilité des méthodes analytiques .
Science de l'Environnement
En science de l'environnement, les chercheurs étudient les dérivés du composé pour leur utilisation potentielle dans la remédiation environnementale. Par exemple, ils pourraient être utilisés pour éliminer les polluants de l'eau ou du sol, ou comme capteurs pour détecter des substances dangereuses dans l'environnement.
Biochimie
Le composé est également étudié en biochimie pour son potentiel à interagir avec les macromolécules biologiques. Il pourrait être utilisé pour sonder la fonction des enzymes ou pour étudier les interactions protéines-ligands, ce qui est crucial pour comprendre les processus cellulaires et concevoir des médicaments .
Régulation de la Croissance des Plantes
Un dérivé de ce composé a été montré comme présentant une activité de type gibbérelline, favorisant la croissance des plantes. Cela suggère son application potentielle comme régulateur de croissance des plantes, qui pourrait être utilisé pour améliorer les rendements des cultures ou contrôler le développement des plantes en agriculture .
Propriétés
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAUQBQXBHUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353251 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20069-30-1 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20069-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the antimicrobial activity of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide based on the provided research?
A1: The provided research abstract specifically mentions that the paper investigates the "Design, Synthesis, and Antimicrobial Activity of Novel Fluorine-Containing Imidazolones" []. While N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide itself is not an imidazolone, its structure suggests it could be a potential precursor or building block in the synthesis of these fluorine-containing compounds. The research likely explores how incorporating fluorine, particularly in the form of a trifluoromethyl group as seen in this compound, affects the antimicrobial activity of the final imidazolone derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)
![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)
![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)
